4-(4-hydroxyphenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
4-(4-Hydroxyphenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a dihydropyrimidinone derivative characterized by a bicyclic pyrrolo[3,4-d]pyrimidine-dione core. Its structure features a 4-hydroxyphenyl substituent at position 4 and a phenethyl group at position 4. This compound belongs to a class of molecules explored for diverse biological activities, including enzyme inhibition (e.g., neutrophil elastase, α-glucosidase) .
Properties
IUPAC Name |
4-(4-hydroxyphenyl)-6-(2-phenylethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-15-8-6-14(7-9-15)18-17-16(21-20(26)22-18)12-23(19(17)25)11-10-13-4-2-1-3-5-13/h1-9,18,24H,10-12H2,(H2,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZKOGZVVXBMPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(NC(=O)N2)C3=CC=C(C=C3)O)C(=O)N1CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells. Inhibiting CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal cell cycle progression, leading to cell cycle arrest. The compound’s interaction with CDK2 also induces apoptosis within cells, further contributing to its potential as a cancer treatment.
Biochemical Pathways
The compound’s primary action on the CDK2 protein affects the cell cycle regulation pathway. By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest. This disruption can lead to apoptosis, or programmed cell death, which is a downstream effect of cell cycle arrest.
Result of Action
The compound’s interaction with CDK2 leads to significant alterations in cell cycle progression and induces apoptosis within cells. This results in a decrease in cell proliferation, particularly in cancer cells where CDK2 is often overexpressed. Therefore, the compound’s action at the molecular and cellular level could potentially be beneficial in the treatment of cancer.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of this compound can be elucidated by comparing it with analogs bearing variations in substituents and core modifications. Below is a detailed analysis:
Substituent Effects on the Aromatic Ring
- 4-(4-Cyanophenyl)-1-(3-Trifluoromethylphenyl) Analog (WO060158 A1, 2009): This analog replaces the hydroxyl group with a cyano (CN) group and introduces a trifluoromethylphenyl substituent. The electron-withdrawing cyano and trifluoromethyl groups enhance metabolic stability and binding affinity to neutrophil elastase, as demonstrated in patent WO060158 A1 .
- 4-(2-Hydroxyphenyl)-6-(4-Methoxyphenyl) Analog (): Substituting the 4-hydroxyphenyl group with a 2-hydroxyphenyl isomer and adding a 4-methoxyphenyl group at position 6 reduces steric hindrance but alters electronic properties.
4-(4-Chlorophenyl)-6-(4-Methoxybenzyl) Analog () :
The chloro substituent (electron-withdrawing) and methoxybenzyl group (electron-donating) create a polarized electronic profile. This analog likely exhibits stronger hydrophobic interactions with enzymes like elastase but lacks the hydrogen-bonding capacity of the hydroxyl group in the target compound .
Alkyl/Aryl Modifications at Position 6
6-Benzyl vs. 6-Phenethyl (Compound A, ) :
The 6-benzyl analog (compound A) demonstrates 81.99% inhibition of α-glucosidase (IC50 = 1.02 µg/ml) with a binding energy of -7.9 kcal/mol . Replacing benzyl with phenethyl introduces a longer alkyl chain, which may improve hydrophobic interactions in enzyme pockets or alter pharmacokinetic properties (e.g., half-life, volume of distribution).- 6-(4-Methoxybenzyl) vs. 6-Phenethyl ( vs. However, the phenethyl group’s flexibility could allow better adaptation to conformational changes in target proteins .
Structural-Activity Relationships (SAR)
- Hydroxyl Group Position : Para-hydroxyl (target compound) vs. ortho-hydroxyl () significantly impacts binding. The para configuration optimizes hydrogen-bonding with residues in α-glucosidase or elastase active sites .
- Phenethyl vs. Benzyl : Phenethyl’s extended chain may improve binding in deeper hydrophobic pockets, whereas benzyl’s rigidity favors interactions with shallow aromatic regions .
- Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) and chloro (electron-withdrawing) substituents modulate electronic density, influencing enzyme affinity and selectivity .
Q & A
Q. How can researchers optimize the synthesis of 4-(4-hydroxyphenyl)-6-phenethyl-pyrrolo[3,4-d]pyrimidine-dione to improve yield and purity?
Methodological Answer:
- Multi-Step Synthesis : Begin with barbituric acid derivatives and substituted phenols as precursors. Use a cyclocondensation reaction under reflux conditions (e.g., 80–100°C in ethanol or DMF) .
- Catalyst Optimization : Test Lewis acids like ZnCl₂ or BF₃·Et₂O to accelerate ring closure. Monitor reaction progress via TLC or HPLC .
- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization (ethanol/water) to isolate high-purity crystals (>95%) .
- Yield Enhancement : Optimize stoichiometry (1:1.2 molar ratio of phenol to pyrimidine precursor) and reaction time (12–24 hours) .
Q. What analytical techniques are critical for structural characterization of this compound?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the fused pyrrolo-pyrimidine core and substituent positions (e.g., hydroxyphenyl at C4, phenethyl at C6) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected ~395.4 g/mol) and fragmentation patterns .
- X-Ray Crystallography : Resolve stereochemistry of the bicyclic system and hydrogen-bonding interactions (e.g., hydroxyl group with carbonyl) .
Q. How can solubility limitations of this compound be addressed for in vitro assays?
Methodological Answer:
- Solvent Screening : Test DMSO for stock solutions (≤10 mM) and dilute in PBS or cell culture media with surfactants (e.g., 0.1% Tween-80) .
- Salt Formation : Synthesize sodium or hydrochloride salts to enhance aqueous solubility .
- Nanoformulation : Encapsulate in liposomes (e.g., phosphatidylcholine-based) to improve bioavailability .
Q. What preliminary assays are recommended to screen its biological activity?
Methodological Answer:
- Enzyme Inhibition : Test against kinases (e.g., CDK2) or PARP isoforms using fluorescence-based assays (IC₅₀ determination) .
- Cytotoxicity : Evaluate in cancer cell lines (e.g., MCF-7, HeLa) via MTT assay (48–72 hours, 1–100 µM range) .
- Receptor Binding : Use radioligand displacement assays for GPCRs (e.g., dopamine D2 receptor) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
Methodological Answer:
- Substituent Variation : Replace phenethyl with bulkier groups (e.g., benzyl, cyclohexyl) to assess steric effects on target binding .
- Electron-Withdrawing Modifications : Introduce fluorine at the hydroxyphenyl ring to improve metabolic stability .
- Bioisosteric Replacement : Substitute the pyrrolo-pyrimidine core with indole or quinazoline scaffolds to modulate selectivity .
Q. What computational strategies are effective for predicting binding modes and pharmacokinetics?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., PARP1 active site) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes .
- ADMET Prediction : Apply SwissADME or pkCSM to estimate logP, CYP inhibition, and blood-brain barrier permeability .
Q. How should researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?
Methodological Answer:
- Assay Standardization : Validate protocols using positive controls (e.g., olaparib for PARP assays) and replicate across labs .
- Purity Verification : Reanalyze compound batches via HPLC-MS to rule out impurities (>98% purity required) .
- Orthogonal Assays : Confirm activity with complementary methods (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. What experimental approaches elucidate the compound’s mechanism of action in neuroprotection?
Methodological Answer:
- Transcriptomics : Perform RNA-seq on treated neuronal cells to identify pathways (e.g., Nrf2/ARE) .
- Kinase Profiling : Use PamStation®12 to screen 140 kinases for phosphorylation changes .
- In Vivo Models : Test in zebrafish or rodent models of oxidative stress (dose range: 10–50 mg/kg) .
Q. How can metabolic stability be assessed to prioritize lead candidates?
Methodological Answer:
Q. What strategies mitigate toxicity risks during preclinical development?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
